Cas no 2098092-09-0 (Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate)

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
- AKOS026713901
- 2098092-09-0
- F1967-2849
- 4-Pyridazinecarboxylic acid, 3-chloro-6-(4-fluorophenyl)-, ethyl ester
- Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
-
- Inchi: 1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3
- InChI Key: NSSXPZOFHBTQSI-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OCC)C=C(C2C=CC(=CC=2)F)N=N1
Computed Properties
- Exact Mass: 280.0414834g/mol
- Monoisotopic Mass: 280.0414834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.325±0.06 g/cm3(Predicted)
- Boiling Point: 456.9±45.0 °C(Predicted)
- pka: -1.73±0.10(Predicted)
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E287786-100mg |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E287786-500mg |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1967-2849-0.5g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-2849-5g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-2849-0.25g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | E287786-1g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 1g |
$ 660.00 | 2022-06-05 | ||
Life Chemicals | F1967-2849-2.5g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-2849-10g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-2849-1g |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate |
2098092-09-0 | 95%+ | 1g |
$466.0 | 2023-09-06 |
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Recent Advances in the Study of Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate (CAS: 2098092-09-0)
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate (CAS: 2098092-09-0) is a pyridazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical research.
The synthesis of Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This method not only enhances efficiency but also reduces the environmental impact by minimizing the use of hazardous reagents. The structural elucidation of the compound was confirmed using NMR spectroscopy and mass spectrometry, ensuring its chemical integrity for further applications.
In terms of biological activity, Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate has shown promising results as a precursor for kinase inhibitors. A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy. The compound's ability to modulate these pathways suggests its potential as a lead structure for the development of novel anticancer agents.
Furthermore, antimicrobial studies have revealed that Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate derivatives possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. A 2024 report in the European Journal of Medicinal Chemistry highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis. These findings underscore its potential as a scaffold for designing new antibiotics to address the growing issue of antimicrobial resistance.
In conclusion, Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate (CAS: 2098092-09-0) represents a valuable chemical entity with diverse applications in drug discovery. Its optimized synthesis, coupled with its demonstrated biological activities, positions it as a key intermediate for the development of therapeutic agents targeting cancer and infectious diseases. Future research should focus on expanding its utility through structural modifications and in vivo studies to further validate its pharmacological potential.
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